molecular formula C19H29BO3 B3117586 2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246601-54-5

2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B3117586
CAS No.: 2246601-54-5
M. Wt: 316.2 g/mol
InChI Key: RQUKGIZGZWTYHS-UHFFFAOYSA-N
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Description

Dioxaborolanes are a class of organic compounds containing a boron atom bonded to two oxygen atoms and two carbon atoms . They are used in various chemical reactions due to their unique properties .


Synthesis Analysis

While specific synthesis methods for “2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane” are not available, dioxaborolanes can be synthesized from diols and boronic acids . In one study, a dioxaborolane was synthesized from a labdane-type diterpene isolated from aerial parts of Baccharis scandens DC .


Molecular Structure Analysis

The molecular structure of dioxaborolanes generally consists of a boron atom bonded to two oxygen atoms and two carbon atoms . The specific structure of “this compound” would depend on the arrangement of these atoms.


Chemical Reactions Analysis

Dioxaborolanes are involved in various chemical reactions. For example, they can be used as cross-linkers in the fabrication of polyurethane networks . The presence of dynamic boronic ester bonds in the dioxaborolane allows the network topologies to be altered, contributing to the reprocessing, self-healing, and welding abilities of the final polymer .


Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolanes depend on their specific structure. They are generally stable compounds . The specific properties of “this compound” would need to be determined experimentally.

Mechanism of Action

The mechanism of action of dioxaborolanes in chemical reactions often involves the formation and breaking of boronic ester bonds . This dynamic nature allows for the alteration of network topologies in polymers .

Safety and Hazards

The safety and hazards associated with dioxaborolanes would depend on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Properties

IUPAC Name

2-[4-(cyclohexylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-10-12-17(13-11-16)21-14-15-8-6-5-7-9-15/h10-13,15H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUKGIZGZWTYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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